molecular formula C8H14ClNO2 B6219688 1-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride CAS No. 2751620-98-9

1-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride

Cat. No.: B6219688
CAS No.: 2751620-98-9
M. Wt: 191.7
InChI Key:
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Description

1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework provides a rigid and conformationally restricted structure, making it a valuable scaffold for drug design and mechanistic studies.

Preparation Methods

The synthesis of 1-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride typically involves several key steps. One common synthetic route starts with 3-oxocyclobutanecarboxylic acid as a precursor. The process includes a Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative to construct the spiro[3.3]heptane skeleton . The reaction conditions often involve the use of stabilized oxaphosphetane intermediates in the Wittig reaction. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to mimic the conformation of natural substrates, thereby binding to receptors or enzymes with high specificity. This binding can modulate the activity of these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic framework and the positioning of functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride involves the reaction of cycloheptanone with malonic acid followed by decarboxylation and reduction to obtain the desired product.", "Starting Materials": [ "Cycloheptanone", "Malonic acid", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cycloheptanone is reacted with malonic acid in the presence of hydrochloric acid to form 1-cycloheptanone-2-carboxylic acid.", "Step 2: The carboxylic acid group of 1-cycloheptanone-2-carboxylic acid is decarboxylated using heat to form 1-cycloheptanone.", "Step 3: 1-cycloheptanone is reduced with sodium borohydride in methanol to form 1-aminospiro[3.3]heptane-1-carboxylic acid.", "Step 4: The product is then treated with hydrochloric acid in diethyl ether to obtain 1-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride." ] }

CAS No.

2751620-98-9

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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